1,5-Dibromo-2-fluoro-4-nitrobenzene

Vue d'ensemble

Description

1,5-Dibromo-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C6H2Br2FNO2 and its molecular weight is 298.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

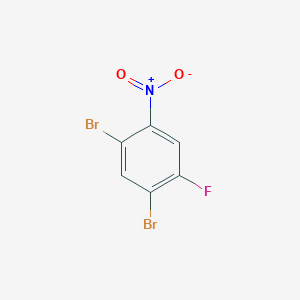

1,5-Dibromo-2-fluoro-4-nitrobenzene is an organic compound characterized by its unique structure, featuring two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, including enzyme inhibition, interactions with cellular proteins, and implications in pharmacology.

- Molecular Formula : CHBrFNO

- Molecular Weight : 298.89 g/mol

- Structure : The presence of electron-withdrawing groups (nitro and bromine) and an electron-donating group (fluorine) significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs, potentially leading to increased toxicity or therapeutic effects.

- Oxidative Stress Response : The nitro group is known to participate in redox reactions, influencing pathways related to oxidative stress and cell signaling. This activity may suggest a role in modulating cellular responses to oxidative damage.

Enzyme Interaction

Recent studies have highlighted the interactions between this compound and cytochrome P450 enzymes. The compound was found to inhibit CYP1A2 and CYP2C9 while not affecting CYP2C19 or CYP3A4. This selective inhibition profile suggests potential applications in pharmacological contexts where modulation of drug metabolism is desired .

| Enzyme | Inhibition Effect |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | No effect |

| CYP3A4 | No effect |

Case Studies

- Study on Antioxidant Activity : In a controlled laboratory setting, this compound was tested for its ability to scavenge free radicals. Results indicated a significant antioxidant effect, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases.

- Cellular Studies : Research involving cell lines demonstrated that exposure to varying concentrations of the compound resulted in altered gene expression related to stress responses. Notably, genes associated with detoxification processes were upregulated, indicating a protective cellular response against potential cytotoxicity.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable precursor for synthesizing bioactive compounds. Its reactivity allows for modifications that can lead to new pharmaceuticals targeting various biological pathways.

Potential Therapeutic Uses

- Drug Development : As an intermediate in pharmaceutical synthesis, this compound could lead to the development of new drugs aimed at treating conditions influenced by oxidative stress or requiring modulation of metabolic pathways.

- Research Tool : Its role as an enzyme inhibitor positions it as a useful tool for studying drug interactions and metabolic processes within the body.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,5-Dibromo-2-fluoro-4-nitrobenzene has the molecular formula CHBrFNO and a molecular weight of approximately 298.89 g/mol. Its structure features two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring, which influences its reactivity and interaction with biological systems.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its halogen substituents allow for various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. For instance:

- Cross-Coupling Reactions : It can participate in Suzuki or Stille coupling reactions to form biaryl compounds.

- Functional Group Transformations : The nitro group can be reduced to amines or other functional groups, facilitating further synthetic pathways.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological systems:

- Enzyme Inhibition : Studies have shown that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This property suggests its utility in pharmacology and toxicology research.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Case Study 1: Synthesis of Biaryl Compounds

In a recent study, researchers utilized this compound as an intermediate to synthesize biaryl compounds through palladium-catalyzed cross-coupling reactions. The reaction conditions were optimized to achieve high yields (up to 85%) using sodium carbonate as a base and a palladium catalyst in an inert atmosphere .

A study assessed the biological activity of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. Further mechanistic studies revealed that it induced apoptosis via oxidative stress pathways.

Propriétés

IUPAC Name |

1,5-dibromo-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCYCYWVZMQAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.